molecular formula C21H16Cl2N4O B15194775 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-((1-naphthalenyloxy)methyl)- CAS No. 25095-28-7

2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-((1-naphthalenyloxy)methyl)-

Cat. No.: B15194775
CAS No.: 25095-28-7
M. Wt: 411.3 g/mol
InChI Key: JAJRIBVNNIVHRR-UHFFFAOYSA-N
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Description

2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-((1-naphthalenyloxy)methyl)- is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-((1-naphthalenyloxy)methyl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-diketones.

    Substitution Reactions: Introducing the 3,4-dichlorophenyl group through electrophilic aromatic substitution.

    Etherification: Attaching the 1-naphthalenyloxy group via nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalenyloxy group.

    Reduction: Reduction reactions could target the pyrimidine ring or the dichlorophenyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: A simpler analog with similar core structure.

    5-(3,4-Dichlorophenyl)pyrimidine: Lacks the naphthalenyloxy group.

    6-(1-Naphthalenyloxy)pyrimidine: Lacks the dichlorophenyl group.

Uniqueness

The uniqueness of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-((1-naphthalenyloxy)methyl)- lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

25095-28-7

Molecular Formula

C21H16Cl2N4O

Molecular Weight

411.3 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-6-(naphthalen-1-yloxymethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C21H16Cl2N4O/c22-15-9-8-13(10-16(15)23)19-17(26-21(25)27-20(19)24)11-28-18-7-3-5-12-4-1-2-6-14(12)18/h1-10H,11H2,(H4,24,25,26,27)

InChI Key

JAJRIBVNNIVHRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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